2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide
Description
2-(3-Formylphenoxy)-N-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a phenoxyacetamide backbone substituted with a formyl group at the 3-position of the phenoxy ring and a methoxy group at the 2-position of the aniline moiety. This compound belongs to a class of bioactive molecules where structural variations in substituents significantly influence physicochemical and pharmacological properties. Acetamides with aryloxy and aryl groups are widely studied for applications in medicinal chemistry, material science, and organic synthesis due to their tunable electronic properties and diverse biological activities, including anticancer, antimicrobial, and nonlinear optical (NLO) effects .
The 2-methoxyphenyl group contributes electron-donating effects, which may modulate solubility, binding affinity, or NLO properties .
Properties
IUPAC Name |
2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-15-8-3-2-7-14(15)17-16(19)11-21-13-6-4-5-12(9-13)10-18/h2-10H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLKPZPRUKSJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 3-formylphenol with 2-methoxyaniline in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently acetylated to yield the final product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 2-(3-carboxyphenoxy)-N-(2-methoxyphenyl)acetamide.
Reduction: 2-(3-hydroxyphenoxy)-N-(2-methoxyphenyl)acetamide.
Substitution: 2-(3-nitrophenoxy)-N-(2-methoxyphenyl)acetamide.
Scientific Research Applications
2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and acetamide functional groups. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent type, position, and electronic nature. Below is a comparative analysis of structurally related compounds (Table 1):
Key Observations :
- Electron-Withdrawing Groups (EWGs): The formyl group in this compound contrasts with acetyl () or sulfonyl groups (). EWGs like –CHO enhance electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzymes or DNA) .
- Electron-Donating Groups (EDGs) : The 2-methoxy group in the target compound improves solubility and may stabilize charge-transfer complexes, a feature critical for NLO materials .
- Halogen Substituents : Chloro () and fluoro () groups enhance lipophilicity and metabolic stability, often improving pharmacokinetic profiles.
Pharmacological and Material Properties
- Anticancer Activity : Derivatives like N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide () show IC₅₀ values <10 µM against HCT-116 and MCF-7 cells, suggesting the 2-methoxyphenyl group enhances cytotoxicity .
- NLO Properties: Benzimidazole-acetamide hybrids () exhibit high second-order nonlinear susceptibility (β₀ up to 1550 a.u.) when substituted with –NO₂, a stronger EWG than –CHO. This implies the target compound’s –CHO group may confer moderate NLO activity .
- Cytotoxicity : Morpholine-containing analogs () demonstrate selective cytotoxicity, highlighting the role of heterocyclic substituents in bioactivity .
Biological Activity
2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a phenoxy group with a formyl substituent and an acetamide moiety, which contributes to its biological activity. Its chemical structure can be represented as follows:
- Chemical Formula : C_{16}H_{15}NO_{3}
- CAS Number : 713502-46-6
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial properties
- Antitumor effects
- Anti-inflammatory activity
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Antitumor Activity
The compound has also been evaluated for its antitumor effects, particularly against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-15 (Colon Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver Cancer) | 10.0 | Inhibition of proliferation |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism, leading to reduced proliferation in cancer cells.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways critical for cell survival and growth.
Case Studies
-
Study on Antitumor Effects :
A study conducted on the HCT-15 colon cancer cell line showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an antitumor agent.- Findings : The compound exhibited an IC50 value of 12.5 µM, significantly lower than many standard chemotherapeutics.
-
Evaluation of Antimicrobial Properties :
In a comprehensive antimicrobial screening, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial activity.- Findings : The MIC values ranged from 32 µg/mL to 128 µg/mL, indicating promising potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
